molecular formula C12H13NO6 B14159911 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate CAS No. 159873-75-3

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate

Cat. No.: B14159911
CAS No.: 159873-75-3
M. Wt: 267.23 g/mol
InChI Key: FZOJFWDYILFQBB-UHFFFAOYSA-N
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Description

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate is a chemical compound with the molecular formula C12H13NO6 It is a derivative of 1,4-benzodioxane, a structure known for its presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate typically involves the nitration of 1,4-benzodioxane followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 7th position. The resulting nitro compound is then subjected to esterification with ethyl acetate in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Reduction: 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate is unique due to the presence of both the nitro group and the ethyl acetate moiety, which confer distinct chemical and biological properties

Properties

CAS No.

159873-75-3

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl acetate

InChI

InChI=1S/C12H13NO6/c1-7(19-8(2)14)9-5-11-12(18-4-3-17-11)6-10(9)13(15)16/h5-7H,3-4H2,1-2H3

InChI Key

FZOJFWDYILFQBB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCCO2)OC(=O)C

Origin of Product

United States

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